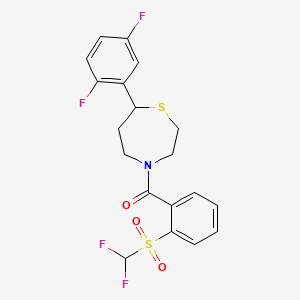![molecular formula C14H12ClN3O B2518524 1-[(6-氯-3-吡啶基)甲基]-4,6-二甲基-2-氧代-1,2-二氢-3-吡啶甲腈 CAS No. 861207-79-6](/img/structure/B2518524.png)
1-[(6-氯-3-吡啶基)甲基]-4,6-二甲基-2-氧代-1,2-二氢-3-吡啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C14H12ClN3O and its molecular weight is 273.72. The purity is usually 95%.
BenchChem offers high-quality 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光催化及环境修复
- 光催化降解:该化合物因其光催化性能而备受关注。特别是,它可以参与降解水溶液中的有机污染物。 研究人员已鉴定出几种光降解产物,包括氯烟酸、1-[(6-氯-3-吡啶基)甲基]-2-咪唑烷酮和1-[(6-氯-3-吡啶基)甲基]-N-亚硝基-2-咪唑烷亚胺 。这些发现突出了其在环境修复中的潜力。
结论
总之,1-[(6-氯-3-吡啶基)甲基]-4,6-二甲基-2-氧代-1,2-二氢-3-吡啶甲腈在环境修复、药物开发和合成化学等多个领域展现出广阔前景。 然而,持续的研究对于充分释放其潜力和探索新的应用至关重要 。如果您需要更多详细信息或有任何其他问题,请随时提出!😊
作用机制
Target of Action
The primary target of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) of insects . The nAChR plays a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
Imidacloprid acts as an agonist at the postsynaptic nicotinic acetylcholine receptor of insects . It mimics the action of acetylcholine, a neurotransmitter, by binding to these receptors and exciting specific nerve cells . This leads to the overstimulation of the nervous system of insects, resulting in their paralysis and eventual death .
Biochemical Pathways
The action of Imidacloprid affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of nerve impulses, leading to the overexcitation of nerves . This overexcitation can lead to a variety of downstream effects, including loss of coordination, paralysis, and ultimately, death .
Pharmacokinetics
It is known that imidacloprid is poorly ionized in neutral media, which allows it to pass easily through insect lipophilic barriers . This property likely contributes to its bioavailability and effectiveness as an insecticide .
Result of Action
The molecular and cellular effects of Imidacloprid’s action include the overstimulation of nerve cells, leading to loss of coordination and paralysis in insects . At the cellular level, this is characterized by an influx of ions through the nAChR, leading to depolarization and the propagation of nerve impulses . The overexcitation of the nervous system eventually leads to the death of the insect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, the presence of certain microorganisms in the environment can lead to the degradation of Imidacloprid, reducing its effectiveness . Additionally, the pH of the environment can affect the ionization of Imidacloprid, potentially influencing its ability to pass through insect lipophilic barriers .
生化分析
Biochemical Properties
1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile plays a significant role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. These receptors are critical for neurotransmission in both insects and mammals. The compound acts as an agonist at these receptors, mimicking the action of acetylcholine, a neurotransmitter. This interaction leads to the excitation of nerve cells, which can result in paralysis and death in insects . The specificity of this compound for insect receptors over mammalian receptors is due to differences in receptor structure and binding affinity .
Cellular Effects
The effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile on various cell types are profound. In insects, it causes overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and eventually death . In mammalian cells, the compound has a much lower affinity for nicotinic acetylcholine receptors, resulting in minimal effects at low concentrations. At higher concentrations, it can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to neurotoxicity .
Molecular Mechanism
At the molecular level, 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects by binding to the nicotinic acetylcholine receptors. This binding leads to the opening of ion channels, allowing the influx of sodium ions and the subsequent depolarization of the neuron . The compound’s structure allows it to fit into the receptor’s binding site, mimicking acetylcholine. This action can lead to prolonged activation of the receptor, causing continuous nerve signal transmission and eventual neuronal fatigue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions . Long-term exposure studies have shown that the compound can lead to chronic neurotoxicity in insects, while in mammals, the effects are less pronounced but can include changes in behavior and motor function at high doses .
Dosage Effects in Animal Models
The effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile vary with dosage in animal models. In insects, low doses can cause mild symptoms, while higher doses lead to rapid paralysis and death . In mammalian models, low doses are generally well-tolerated, but higher doses can result in neurotoxic effects, including tremors, convulsions, and in extreme cases, death . The threshold for toxicity is significantly higher in mammals compared to insects, reflecting the compound’s selectivity for insect nicotinic acetylcholine receptors .
Metabolic Pathways
1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is metabolized through several pathways. In insects, it is primarily broken down by cytochrome P450 enzymes into less active metabolites . In mammals, the compound undergoes similar metabolic processes, with the liver playing a key role in its detoxification . The metabolites are then excreted via urine and feces .
Transport and Distribution
Within cells and tissues, 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in lipid-rich tissues due to its lipophilic nature . In insects, it is distributed throughout the nervous system, while in mammals, it is primarily found in the liver and kidneys .
Subcellular Localization
The subcellular localization of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is predominantly within the cytoplasm and cell membranes . The compound’s lipophilicity allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it can localize to the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and energy production .
属性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-5-10(2)18(14(19)12(9)6-16)8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBAHTZRJCRPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=C(C=C2)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

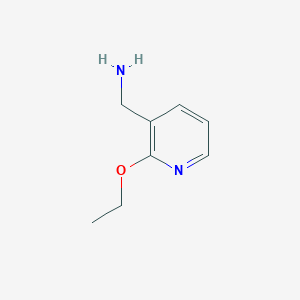
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)
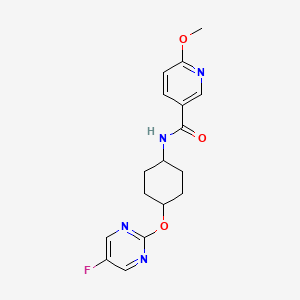
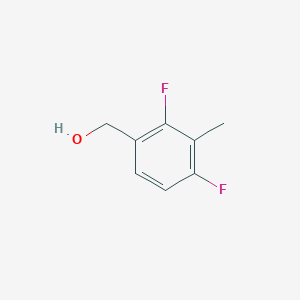

![4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2518449.png)
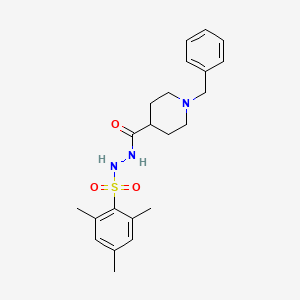
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)
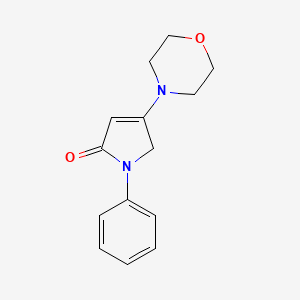
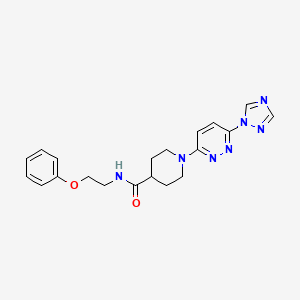
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2518461.png)
